Introduction: The Strategic Value of 3-Bromo-5-methoxybenzamide
Introduction: The Strategic Value of 3-Bromo-5-methoxybenzamide
An In-Depth Technical Guide to 3-Bromo-5-methoxybenzamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
3-Bromo-5-methoxybenzamide is a substituted aromatic compound that serves as a highly versatile scaffold in the fields of medicinal chemistry and materials science. Its strategic importance stems from the unique combination of three key functional groups on a stable benzene ring: a bromine atom, a methoxy group, and a primary amide. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of molecular complexity. The methoxy group acts as a hydrogen bond acceptor and influences the molecule's electronic properties and metabolic stability. The primary amide offers sites for hydrogen bonding and can be further derivatized. This trifecta of functionality makes 3-Bromo-5-methoxybenzamide a valuable starting material for constructing libraries of complex molecules aimed at discovering new therapeutic agents and advanced materials.
Molecular Structure and Chemical Identifiers
The structural arrangement of 3-Bromo-5-methoxybenzamide features a benzene ring substituted at the 1, 3, and 5 positions. This meta-substitution pattern influences the molecule's reactivity and three-dimensional shape, which are critical determinants of its interaction with biological targets.
Caption: Chemical Structure of 3-Bromo-5-methoxybenzamide
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-bromo-5-methoxybenzamide | [1] |
| CAS Number | 1177558-45-0 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)N)Br | [1] |
| InChI Key | BCLZHRBOXZTZIO-UHFFFAOYSA-N |[1] |
Physicochemical Properties
The physicochemical properties of 3-Bromo-5-methoxybenzamide are crucial for predicting its behavior in both reaction media and biological systems. While exhaustive experimental data is not publicly available, reliable predictions and comparisons to its precursors provide valuable insights.
Table 2: Physicochemical Data
| Property | Value / Description | Source / Rationale |
|---|---|---|
| Physical State | White to off-white crystalline solid | Predicted based on its precursor, 3-bromo-5-methoxybenzoic acid.[3] |
| Melting Point | > 190 °C (decomposes) | Predicted to be higher than its carboxylic acid precursor (190-196 °C) due to strong intermolecular hydrogen bonding of the amide group.[3] |
| Solubility | Soluble in organic solvents like ethanol, DMF, and chloroform; sparingly soluble in water. | Predicted based on the properties of related benzamides and its precursor.[4] |
| pKa (Predicted) | 15.18 ± 0.50 | The pKa of the N-H proton, indicating it is not acidic under normal conditions.[1] |
| Topological Polar Surface Area | 52.3 Ų | A key metric in predicting drug transport properties.[1] |
Synthesis and Mechanistic Considerations
The most direct and reliable synthesis of 3-Bromo-5-methoxybenzamide is achieved through the amidation of its corresponding carboxylic acid, 3-bromo-5-methoxybenzoic acid. This precursor is commercially available.[5][6] The conversion of the carboxylic acid to the primary amide can be performed efficiently via an acyl chloride intermediate, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by ammonia.
Caption: Synthetic Workflow for 3-Bromo-5-methoxybenzamide
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
Materials:
-
3-Bromo-5-methoxybenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Toluene (anhydrous)
-
Concentrated Ammonium Hydroxide (NH₄OH, 28-30%)
-
Deionized Water
-
Ethanol
Procedure:
-
Activation (Formation of Acyl Chloride): To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-methoxybenzoic acid (1.0 eq). Add anhydrous toluene to form a slurry. Carefully add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction releases SO₂ and HCl as gaseous byproducts, driving the reaction to completion. Toluene serves as an inert solvent that can withstand the reflux temperature.
-
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Work-up (Intermediate): Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3-bromo-5-methoxybenzoyl chloride is a yellow oil or solid and can be used in the next step without further purification.
-
Amination: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add an excess of cold concentrated ammonium hydroxide solution dropwise with vigorous stirring. A white precipitate will form immediately.
-
Causality: The reaction is highly exothermic. An ice bath is critical to control the reaction rate and prevent side reactions. Excess ammonia ensures complete conversion of the acyl chloride and neutralizes the HCl byproduct.
-
-
Isolation: Continue stirring in the ice bath for 30 minutes. Isolate the white precipitate by vacuum filtration.
-
Purification: Wash the solid product thoroughly with cold deionized water to remove ammonium salts. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-Bromo-5-methoxybenzamide. Dry the final product under vacuum.
Spectroscopic Characterization Profile
No definitive, published spectra for 3-Bromo-5-methoxybenzamide are available. However, based on the analysis of its structural analogues, a detailed and reliable spectroscopic profile can be predicted. This serves as an essential reference for researchers to confirm the identity and purity of their synthesized material.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale / Comparison |
|---|---|---|---|
| ~ 7.6 - 7.8 | s (broad) | -NH₂ (2H) | Amide protons are often broad and can exchange with D₂O. Their chemical shift is highly dependent on concentration and solvent. |
| ~ 7.55 | t (J ≈ 1.5 Hz) | Ar-H (H2) | Aromatic proton between the carbonyl and bromo groups. Appears as a triplet due to meta-coupling to H4 and H6. |
| ~ 7.40 | t (J ≈ 1.5 Hz) | Ar-H (H6) | Aromatic proton between the methoxy and bromo groups. |
| ~ 7.10 | t (J ≈ 1.5 Hz) | Ar-H (H4) | Aromatic proton between the carbonyl and methoxy groups. |
| ~ 3.85 | s | -OCH₃ (3H) | Typical chemical shift for an aryl methoxy group. See N-benzyl-4-methoxybenzamide (~3.87 ppm).[7] |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale / Comparison |
|---|---|---|
| ~ 168 | C=O (Amide) | Typical range for a benzamide carbonyl carbon. |
| ~ 160 | C5-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. See 3-methoxybenzamide.[8] |
| ~ 136 | C1-C=O | Quaternary carbon attached to the amide group. |
| ~ 129 | C6 | Aromatic CH carbon. |
| ~ 122 | C3-Br | Aromatic carbon attached to bromine, deshielded by the halogen. |
| ~ 120 | C2 | Aromatic CH carbon. |
| ~ 115 | C4 | Aromatic CH carbon. |
| ~ 56 | -OCH₃ | Typical chemical shift for a methoxy carbon. See 3-methoxybenzamide.[8] |
Table 5: Predicted Key FTIR and Mass Spectrometry Data
| Technique | Wavenumber (cm⁻¹) / m/z | Assignment | Rationale / Comparison |
|---|---|---|---|
| FTIR | 3350-3150 | N-H stretch (doublet) | Primary amides show two N-H stretching bands (symmetric and asymmetric). |
| ~1660 | C=O stretch (Amide I) | Strong absorption characteristic of the amide carbonyl group. | |
| ~1600, ~1470 | C=C stretch | Aromatic ring vibrations. | |
| ~1250, ~1050 | C-O stretch | Asymmetric and symmetric stretching of the aryl-alkyl ether. | |
| Mass Spec (EI) | 231 / 229 | [M]⁺ | Molecular ion peak showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio). |
| 215 / 213 | [M - NH₂]⁺ | Fragment corresponding to the loss of the amino group. | |
| 187 / 185 | [M - C(O)NH₂]⁺ | Fragment corresponding to the loss of the carbamoyl group. |
| | 156 | [M - Br - CH₃]⁺ | Fragment showing loss of bromine and a methyl radical. |
Applications in Drug Discovery and Chemical Biology
While specific biological data for 3-Bromo-5-methoxybenzamide is sparse, the benzamide scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown significant potential as inhibitors of crucial biological targets. The strategic placement of the bromo and methoxy groups on this compound makes it an ideal starting point for lead optimization campaigns.
-
As a Scaffold for Kinase Inhibitors: Benzamide derivatives are being actively investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[9][10] The 3-bromo-5-methoxybenzamide core can be elaborated using the bromine atom as a handle for Suzuki or Sonogashira coupling to explore the hydrophobic pockets of the kinase active site.
-
Antimicrobial and Antioxidant Agents: Methoxy- and hydroxy-substituted benzamides have demonstrated notable antibacterial and antioxidant properties.[11] The core structure of 3-Bromo-5-methoxybenzamide can be used to generate analogues for screening against various bacterial strains and for assessing their radical-scavenging capabilities.
-
Probes for Chemical Biology: The reactivity of the bromine atom allows for the attachment of fluorescent tags, biotin labels, or photo-affinity groups. This would convert the parent molecule into a chemical probe to identify novel binding partners in complex biological systems.
Caption: Role as a Scaffold in Lead Generation
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Bromo-5-methoxybenzamide. However, based on the known hazards of its precursors, 3-bromo-5-methoxybenzaldehyde and 3-bromo-5-methoxybenzoic acid, the following precautions are strongly recommended.[5][12]
Table 6: GHS Hazard Information (Inferred)
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a standard laboratory coat.
-
Hygiene: Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
References
-
Chemsrc. 3-Bromo-5-methoxybenzaldehyde Safety Data Sheet. Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum for 4-Methoxybenzaldehyde. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information: Direct Synthesis of Amides and Imines. Available at: [Link]
-
PubChem. 3-Bromo-5-methoxybenzaldehyde Hazard Information. Available at: [Link]
-
PubChem. 3-Bromo-5-methoxybenzoic acid. Available at: [Link]
-
PubChem. 3-Bromo-5-chloro-4-methoxybenzaldehyde. Available at: [Link]
-
Alfa Aesar. 2-Hydroxy-3-methoxybenzaldehyde Safety Data Sheet. Available at: [Link]
-
ChemBK. 3-bromo-5-methoxybenzoic acid. Available at: [Link]
-
Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Available at: [Link]
-
PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available at: [Link]
-
The Natural Products Atlas. 3-bromo-5-hydroxy-4-methoxybenzaldehyde. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information: Hydration of nitriles. Available at: [Link]
-
SpectraBase. Benzamide, N-(2,5-dimethoxyphenyl)-3-bromo-. Available at: [Link]
-
PrepChem. Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Available at: [Link]
-
Chemspace. 3-bromo-5-methoxy-2-methylbenzamide. Available at: [Link]
-
SpectraBase. 3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde. Available at: [Link]
-
National Institutes of Health (NIH). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Available at: [Link]
-
SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available at: [Link]
-
NIST. WebBook: Benzamide, m-bromo-. Available at: [Link]
-
PubChemLite. 3-bromo-5-methoxybenzaldehyde. Available at: [Link]
-
TBBMed. 3-broMo-5-MethoxybenzaMide. Available at: [Link]
-
SpectraBase. 3-bromo-5-nitrobenzamide. Available at: [Link]
-
ACS Publications. Synthesis of Axially Chiral Allenes by Pd-Catalyzed Thianthrene-Mediated Functionalization of Alkynes with Arenes. Available at: [Link]
-
National Institutes of Health (NIH). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]
-
PubChem. 3-Bromobenzaldehyde. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Bromo-5-methoxybenzamide | CymitQuimica [cymitquimica.com]
- 3. 3-Bromo-5-methoxybenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-methoxybenzoic acid | 157893-14-6 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. 3-Methoxybenzamide(5813-86-5) 13C NMR [m.chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]
